5-(4-Bromophenyl)-1-pentene
Overview
Description
5-(4-Bromophenyl)-1-pentene is a useful research compound. Its molecular formula is C11H13Br and its molecular weight is 225.129. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
5-(4-Bromophenyl)-1-pentene has been studied for its reactivity and synthesis applications. For instance, Dimmock et al. (1995) explored the synthesis and cytotoxic evaluation of mesna adducts, including the reaction of 1-(4-bromophenyl)-4,4-dimethyl-5-(1-piperidino)-1-penten-3-one hydrochloride with sodium 2-mercaptoethanesulphonate (mesna) (Dimmock et al., 1995). Furthermore, Endo et al. (1986) studied the monomer-isomerization polymerization of 5-phenyl-2-pentene with Ziegler–Natta catalysts, contributing to the understanding of polymer synthesis from similar compounds (Endo et al., 1986).
Electrochemical Studies
Pritts & Peters (1994) conducted studies on the electrochemical reduction of 1,5-dihalopentanes, including compounds similar to this compound, at carbon electrodes in dimethylformamide, highlighting the compound's relevance in electrochemistry (Pritts & Peters, 1994).
Photophysical Properties
The photophysical properties of 5-phenyl-1-pentene, a compound structurally related to this compound, were investigated by Pillsbury & Zwier (2009). They used spectroscopic methods to study its single-conformation properties in a supersonic expansion (Pillsbury & Zwier, 2009).
Catalysis and Polymerization
Descour et al. (2011) researched the catalyst behavior for 1-pentene and 4-methyl-1-pentene polymerization for various zirconocenes, providing insights into the polymerization processes involving similar compounds (Descour et al., 2011).
Synthetic Chemistry Applications
Khalid et al. (2020) explored the synthesis and characterization of diversely functionalized unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives, which includes a compound structurally similar to this compound. Their work contributed to understanding synthetic methods for such compounds (Khalid et al., 2020).
Properties
IUPAC Name |
1-bromo-4-pent-4-enylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c1-2-3-4-5-10-6-8-11(12)9-7-10/h2,6-9H,1,3-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGYEUXFWJIYIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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